

An In-depth Technical Guide to 3-Ethyl-2-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2-methylpyridine**

Cat. No.: **B077756**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available synthesis protocols for **3-Ethyl-2-methylpyridine**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identifiers and Properties

3-Ethyl-2-methylpyridine is a substituted pyridine derivative. Accurate identification and characterization are crucial for its application in research and development. The primary CAS number for this compound is 27987-10-6.[\[1\]](#)[\[2\]](#) A secondary CAS number, 14159-59-2, is also listed in some databases.[\[3\]](#)[\[4\]](#)

The following tables summarize the key identifiers and physicochemical properties of **3-Ethyl-2-methylpyridine**.

Table 1: Chemical Identifiers for **3-Ethyl-2-methylpyridine**

Identifier	Value	Source
CAS Number	27987-10-6	ECHEMI[1], ChemicalBook[2]
14159-59-2	PubChem[3][4]	
IUPAC Name	3-ethyl-2-methylpyridine	PubChem[3][4]
Molecular Formula	C8H11N	ECHEMI[1], PubChem[3][4]
InChI	InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3	PubChem[3][4]
InChIKey	ZZKDGABMFBCSRP-UHFFFAOYSA-N	PubChem[3][4]
Canonical SMILES	CCC1=C(N=CC=C1)C	PubChem[3][4]
UNII	8S6IRA9M3N	PubChem[3]
DSSTox Substance ID	DTXSID0074841	PubChem[3]

Table 2: Physicochemical Properties of **3-Ethyl-2-methylpyridine**

Property	Value	Source
Molecular Weight	121.18 g/mol	ECHEMI[1], PubChem[3]
Exact Mass	121.089149355 Da	PubChem[3]
Density	0.919 g/cm ³	ECHEMI[1]
Boiling Point	178.6 °C at 760 mmHg	ECHEMI[1]
Flash Point	58.2 °C	ECHEMI[1]
Refractive Index	1.499	ECHEMI[1]
XLogP3	1.95240	ECHEMI[1]
PSA (Polar Surface Area)	12.9 Å ²	ECHEMI[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of **3-Ethyl-2-methylpyridine** are not readily available in the public domain. However, a representative procedure for the synthesis of a structurally related isomer, 5-ethyl-2-methylpyridine, is well-documented in *Organic Syntheses*. This procedure provides valuable insight into the general methodologies used for the preparation of alkyl-substituted pyridines.

Representative Synthesis: 5-Ethyl-2-methylpyridine

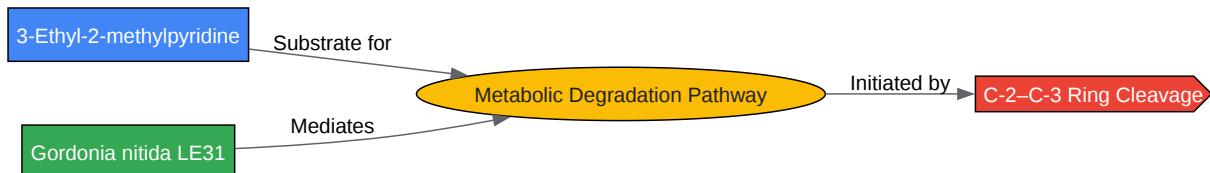
This synthesis involves the condensation of paraldehyde with aqueous ammonium hydroxide in the presence of ammonium acetate as a catalyst.[\[5\]](#)

Materials:

- 28% Aqueous ammonium hydroxide (267 g, 296 mL, 4.38 moles)
- Paraldehyde (207.5 g, 209 mL, 1.57 moles)
- Ammonium acetate (5.0 g, 0.065 mole)
- Chloroform

Procedure:

- The reactants (aqueous ammonium hydroxide, paraldehyde, and ammonium acetate) are heated to 230°C with continuous agitation in a 2-liter steel reaction vessel.[\[5\]](#)
- The temperature is maintained at 230°C for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise.[\[5\]](#)
- The autoclave is allowed to cool, and the resulting two layers of the reaction mixture are separated.[\[5\]](#)
- To the non-aqueous layer, 60 mL of chloroform is added to facilitate the separation of water, which is then combined with the aqueous layer.[\[5\]](#)
- The aqueous layer is extracted three times with 50-mL portions of chloroform.[\[5\]](#)
- The chloroform extracts are combined with the main portion of the chloroform solution.[\[5\]](#)


- The chloroform is removed by distillation at atmospheric pressure.[5]
- The product is purified by fractional distillation under reduced pressure, yielding 72–76 g (50–53%) of 5-ethyl-2-methylpyridine with a boiling point of 65–66°C at 17 mmHg.[5]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activities of **3-Ethyl-2-methylpyridine** in the context of drug development, including its mechanism of action or involvement in specific signaling pathways within mammalian systems.

One study has investigated the biodegradation of 3-ethylpyridine (a related compound) by the bacterium *Gordonia nitida* LE31.[1] The study suggests a metabolic degradation pathway involving a C-2–C-3 ring cleavage.[1] This represents a catabolic process in a microorganism and is distinct from a signaling pathway that would be the focus of drug development research.

The logical relationship for the initiation of this biodegradation can be visualized as follows:

[Click to download full resolution via product page](#)

Biodegradation initiation of **3-Ethyl-2-methylpyridine** by *Gordonia nitida* LE31.

Further research is required to elucidate any potential pharmacological effects and associated signaling pathways of **3-Ethyl-2-methylpyridine** in mammalian models to assess its viability as a candidate for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 4. 3-Ethyl-2-methylpyridine | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethyl-2-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077756#3-ethyl-2-methylpyridine-cas-number-and-identifiers\]](https://www.benchchem.com/product/b077756#3-ethyl-2-methylpyridine-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com